molecular formula C8H6BrFO2 B11719038 5'-Bromo-2'-fluoro-2-hydroxyacetophenone

5'-Bromo-2'-fluoro-2-hydroxyacetophenone

Cat. No.: B11719038
M. Wt: 233.03 g/mol
InChI Key: ACRHLOZUZRHEKW-UHFFFAOYSA-N
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Description

5'-Bromo-2'-fluoro-2-hydroxyacetophenone (CAS No. 1539590-55-0) is a halogenated phenolic ketone with the molecular formula C₈H₆BrFO₂ and a molecular weight of 233.03 g/mol . Its structure features a hydroxyl group (-OH) at the 2-position, a fluorine atom at the 2'-position, and a bromine atom at the 5'-position on the acetophenone backbone (Figure 1).

Properties

Molecular Formula

C8H6BrFO2

Molecular Weight

233.03 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)-2-hydroxyethanone

InChI

InChI=1S/C8H6BrFO2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,11H,4H2

InChI Key

ACRHLOZUZRHEKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’-fluoro-2-hydroxyacetophenone can be achieved through several methods. One common approach involves the bromination of 2-hydroxyacetophenone in the presence of a fluorinating agent. The reaction typically takes place in a solvent such as chloroform or acetic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 5’-Bromo-2’-fluoro-2-hydroxyacetophenone may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’-fluoro-2-hydroxyacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to an alkyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5’-Bromo-2’-fluoroacetophenone, while reduction can produce 5’-Bromo-2’-fluoro-2-ethylphenol.

Scientific Research Applications

5’-Bromo-2’-fluoro-2-hydroxyacetophenone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-fluoro-2-hydroxyacetophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and hydroxyl groups allows the compound to form specific interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound is compared to four analogues with distinct substitution patterns (Table 1):

Table 1: Structural Analogues of 5'-Bromo-2'-fluoro-2-hydroxyacetophenone

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5’-Bromo-2’-hydroxyacetophenone Br (5’), OH (2’) C₈H₇BrO₂ 215.04 Lacks fluorine; reduced electron-withdrawing effects and altered reactivity
5’-Fluoro-2’-hydroxyacetophenone F (5’), OH (2’) C₈H₇FO₂ 166.14 Lacks bromine; lower molecular weight and weaker halogen bonding potential
4'-Bromo-2'-fluoro-2-hydroxyacetophenone Br (4’), F (2’), OH (2’) C₈H₆BrFO₂ 233.03 Bromine at 4’ position; altered steric effects and regioselectivity
5’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone Br (5’), Cl (2’), CF₃ (3’) C₉H₅BrClF₃O 287.46 Trifluoromethyl group enhances lipophilicity but reduces solubility

Physicochemical and Reactivity Comparisons

Electron Effects
  • The fluorine atom in 5'-Bromo-2'-fluoro-2-hydroxyacetophenone exerts a strong electron-withdrawing effect, activating the aromatic ring for electrophilic substitution at specific positions .
  • The bromine atom provides steric bulk and participates in halogen bonding, enhancing interactions with biological targets like enzymes .
Solubility and Lipophilicity
  • The hydroxyl group improves aqueous solubility compared to non-hydroxylated analogues (e.g., 3’-Bromo-2’,5’-difluoroacetophenone) .
  • The trifluoromethyl group in 5’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone increases logP (lipophilicity) but reduces solubility, limiting its bioavailability .

Biological Activity

5'-Bromo-2'-fluoro-2-hydroxyacetophenone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

5'-Bromo-2'-fluoro-2-hydroxyacetophenone has the following chemical characteristics:

PropertyValue
Molecular Formula C₈H₇BrF O₂
Molecular Weight 215.044 g/mol
Melting Point 58-61 °C
Boiling Point 282.6 °C
Density 1.6 g/cm³
Solubility Soluble in chloroform

Antimicrobial Properties

Research indicates that derivatives of 2-hydroxyacetophenone, including 5'-Bromo-2'-fluoro-2-hydroxyacetophenone, exhibit significant antimicrobial activity. A study highlighted that compounds with similar structures showed potent inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 5'-Bromo-2'-fluoro-2-hydroxyacetophenone have been evaluated in vitro using various cancer cell lines. The compound demonstrated selective cytotoxicity against human cancer cells while exhibiting lower toxicity towards normal cells. For instance, a study reported that related chalcone derivatives exhibited moderate to high anticancer activity, suggesting that structural modifications can enhance their efficacy .

The biological activity of 5'-Bromo-2'-fluoro-2-hydroxyacetophenone may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that this compound can bind effectively to DNA gyrase and MurD, enzymes critical for bacterial DNA replication and cell wall synthesis, respectively. The binding interactions involve multiple hydrogen bonds and hydrophobic interactions, which are essential for its antibacterial activity .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of several acetophenone derivatives, including 5'-Bromo-2'-fluoro-2-hydroxyacetophenone. The results indicated a strong correlation between structural features and antimicrobial potency, with the bromine and fluorine substituents enhancing activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays :
    • In vitro assays conducted on various cancer cell lines revealed that 5'-Bromo-2'-fluoro-2-hydroxyacetophenone exhibited selective cytotoxicity against specific cancer types, suggesting its potential as a lead compound for further development in cancer therapy.

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